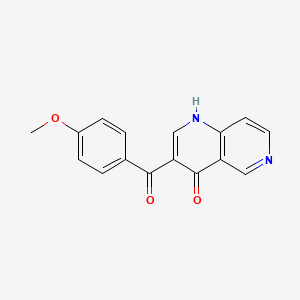

3-(4-methoxybenzoyl)-1,6-naphthyridin-4(1H)-one

Description

3-(4-Methoxybenzoyl)-1,6-naphthyridin-4(1H)-one is a heterocyclic compound featuring a 1,6-naphthyridinone core substituted at the 3-position with a 4-methoxybenzoyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis . The compound’s synthesis typically involves coupling reactions between substituted aniline intermediates and naphthyridinone precursors, as demonstrated in and .

Properties

IUPAC Name |

3-(4-methoxybenzoyl)-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-11-4-2-10(3-5-11)15(19)13-9-18-14-6-7-17-8-12(14)16(13)20/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPRBTXQHCWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-1,6-naphthyridin-4(1H)-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,6-naphthyridin-4(1H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1,6-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1,6-naphthyridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Yields : Compound 5g exhibits the highest yield (78%), likely due to favorable electronic effects of the 4-fluorophenyl group enhancing coupling efficiency. In contrast, 5h (phenyl substituent) shows a lower yield (55%), possibly due to steric hindrance .

- Melting Points: Fluorinated analogs (5g, 5b) display higher melting points (>260°C), suggesting enhanced crystallinity and stability compared to non-fluorinated derivatives (5h, 13f) .

- Molecular Weight : The addition of bulky substituents (e.g., quinazolin-4-yloxy in 5g ) increases molecular weight, which may influence pharmacokinetic properties like solubility .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) :

- 3-(4-Methoxybenzoyl)-1,6-naphthyridin-4(1H)-one (5f) : The ¹H-NMR spectrum (DMSO-d6) shows characteristic signals at δ 13.47 (s, 1H, NH) and δ 3.81 (s, 3H, OCH3), confirming the 4-methoxybenzoyl group. The ¹³C-NMR reveals a carbonyl peak at δ 177.6 .

- 5b: Similar NH and OCH3 signals are observed, with additional peaks for the quinolin-4-yloxy group (δ 8.88, d, J = 6.6 Hz) .

Mass Spectrometry (MS) :

Commercial Availability and Industrial Relevance

- 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one : A key intermediate for further functionalization, commercially available from suppliers like Alichem and Matrix Scientific at prices ranging from $627 to $1,690 per gram .

Biological Activity

3-(4-Methoxybenzoyl)-1,6-naphthyridin-4(1H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₂N₂O₃

- Molecular Weight : 280.28 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various human cancer cell lines.

Cytotoxicity Studies

The cytotoxic potency of this compound was evaluated using several human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| MDA-MB-231 (Breast Cancer) | 12.2 |

| A549 (Lung Cancer) | 10.7 |

| HCT116 (Colon Cancer) | 8.9 |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing their proliferation.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound.

Case Studies

Case Study 1: In Vivo Efficacy

A study investigated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The treatment resulted in a reduction of tumor volume by approximately 60% compared to control groups after four weeks of administration.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. The combination therapy showed enhanced cytotoxic effects and reduced IC₅₀ values across multiple cancer cell lines, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.